C5‑NH₂ Substituent Enables Late‑Stage Diversification: Comparison with Unsubstituted 3,4‑Dihydroquinazolin‑2(1H)‑one
In the CDK5 inhibitor series, the 3,4‑dihydroquinazolin‑2(1H)‑one core requires a C5 substituent for kinase hinge‑binding. The unsubstituted parent scaffold (CAS 6955‑14‑8) cannot be directly elaborated without additional synthetic steps (nitration, reduction) to install an amino group [1]. The target compound provides the C5‑NH₂ group pre‑installed, eliminating two synthetic steps and enabling direct diversification to amides, ureas, or sulfonamides .
| Evidence Dimension | Synthetic step count to C5‑amino‑functionalized DHQ |
|---|---|
| Target Compound Data | 1 step (direct acylation/sulfonylation of C5‑NH₂) |
| Comparator Or Baseline | Unsubstituted 3,4‑dihydroquinazolin‑2(1H)‑one (CAS 6955‑14‑8): ≥3 steps (nitration, reduction, acylation) |
| Quantified Difference | ≥2‑step reduction in synthetic sequence |
| Conditions | Synthetic chemistry workflow for DHQ‑based kinase inhibitor library generation |
Why This Matters
For medicinal chemistry teams building DHQ‑based libraries, pre‑installation of the C5‑NH₂ group reduces synthetic burden by at least two steps per analog, directly impacting library throughput and procurement cost‑efficiency.
- [1] Rzasa RM, et al. Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorg Med Chem. 2007;15(20):6574-95. View Source
